REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:11]([O:15][C:16]([NH:18][C:19](=[N:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])SC)=[O:17])([CH3:14])([CH3:13])[CH3:12]>C1COCC1>[C:26]([O:25][C:23]([NH:22][C:19]([NH:18][C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:17])=[N:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([OH:2])=[CH:4][CH:5]=1)=[O:24])([CH3:29])([CH3:28])[CH3:27] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
10.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(SC)=NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hr
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product chromatographed on silica gel with 10% ethyl acetate in dichloromethane
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(=NCC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |